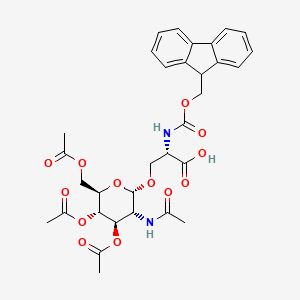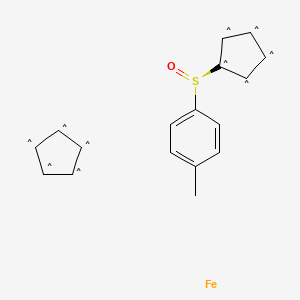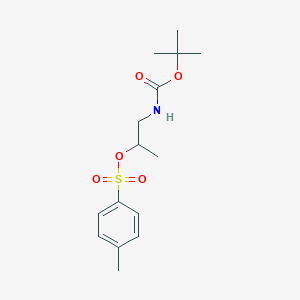![molecular formula C16H19N3O3S B14805028 Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester](/img/structure/B14805028.png)
Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine hydrate.
Esterification: Finally, the ethyl ester moiety is introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Halogenated thiazole or methoxyphenyl derivatives.
Scientific Research Applications
Ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl 3-(4-methylphenyl)butanoate
- Ethyl 3-(4-chlorophenyl)butanoate
Uniqueness
Ethyl 3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazono}butanoate is unique due to the presence of the thiazole ring and the hydrazone linkage, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C16H19N3O3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl (3E)-3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-15(20)9-11(2)18-19-16-17-14(10-23-16)12-5-7-13(21-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,17,19)/b18-11+ |
InChI Key |
TWULMTQMYOZNTI-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)OC)/C |
Canonical SMILES |
CCOC(=O)CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine](/img/structure/B14804948.png)
![2-(1H-indol-2-yl)-1H-benzo[d]imidazole](/img/structure/B14804950.png)
![Ethyl 2-[[4-(bromomethyl)phenyl]sulfonylamino]-4-methylpentanoate](/img/structure/B14804958.png)


![N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14805010.png)
![4-ethyl-2-[(E)-(4-methoxyphenyl)diazenyl]phenol](/img/structure/B14805017.png)



![4-[[Tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxazolidin-2-one](/img/structure/B14805047.png)

![3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805049.png)
![4-[(4-Chloro-3-nitro-phenylimino)-methyl]-benzene-1,2-diol](/img/structure/B14805050.png)
